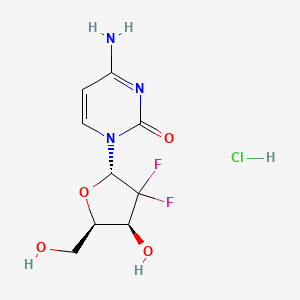
Chlorhydrate de Gemcitabine 1'-Epi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Epi Gemcitabine Hydrochloride is an impurity with a molecular formula of C9H12ClF2N3O4 and a molecular weight of 299.66 . It is the inactive isomer of Gemcitabine Hydrochloride . Gemcitabine Hydrochloride is an analog of the natural nucleoside cytidine and is used as a chemotherapeutic drug in the treatment of pancreatic, lung, and breast cancer .
Applications De Recherche Scientifique
Applications en chimiothérapie
Le chlorhydrate de gemcitabine est l'un des médicaments anticancéreux les plus souvent prescrits en première ligne de traitement {svg_1}. Il a un large spectre d'effets et est utilisé dans le traitement de divers types de cancers {svg_2}.
Nanotherapeutics dans le traitement du cancer
Les chercheurs explorent diverses méthodes de délivrance ciblée à base de nanostructures pour le chlorhydrate de gemcitabine {svg_3}. Celles-ci comprennent les nanoparticules polymériques, les liposomes, les micelles polymériques, les nanotubes de carbone, les dendrimères, les nanoparticules lipidiques solides, les nanoparticules magnétiques et les points quantiques {svg_4}. Ces nanovecteurs peuvent délivrer le médicament à des sites spécifiques, augmentant ainsi son efficacité {svg_5}.
Surmonter la résistance aux médicaments
L'hétérogénéité des tumeurs, la résistance aux médicaments et les toxicités systémiques sont des obstacles majeurs au traitement du cancer {svg_6}. L'utilisation du chlorhydrate de gemcitabine dans des méthodes innovantes d'administration de médicaments peut contribuer à surmonter ces défis {svg_7}.
Études de preuve de concept
Le chlorhydrate de gemcitabine est utilisé comme preuve de concept dans des études explorant des approches innovantes de nanotechnologie {svg_8}. Ces études visent à améliorer les méthodes d'administration de médicaments et à accroître l'efficacité des traitements contre le cancer {svg_9}.
Administration ciblée de médicaments
L'avènement des systèmes d'administration à l'échelle nanométrique a permis l'administration ciblée du chlorhydrate de gemcitabine {svg_10}. Ces systèmes peuvent cibler spécifiquement les cellules cancéreuses, réduisant ainsi l'impact sur les cellules saines {svg_11}.
Applications de la nanotechnologie dans le domaine médical
Les applications de la nanotechnologie en médecine sont très prometteuses, et de nombreuses technologies sont actuellement en cours d'essais cliniques dans des domaines tels que l'imagerie moléculaire, la détection des maladies, l'encapsulation des médicaments et l'administration ciblée à des endroits spécifiques du corps {svg_12}.
Mécanisme D'action
Target of Action
1’-Epi Gemcitabine Hydrochloride, also known as 1’-Epi Gemcitabine, is a nucleoside metabolic inhibitor . Its primary targets are the enzymes involved in DNA synthesis and repair . It is metabolized into active metabolites that replace the building blocks of nucleic acids during DNA elongation .
Mode of Action
1’-Epi Gemcitabine Hydrochloride is a prodrug, which means it is metabolized into its active form within the body . It is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This action arrests tumor growth and promotes apoptosis (programmed cell death) of malignant cells .
Biochemical Pathways
The biochemical pathways affected by 1’-Epi Gemcitabine Hydrochloride involve DNA synthesis and repair . The compound inhibits these processes, leading to the death of cancer cells . It also has immunomodulatory effects that enhance the immune system’s ability to fight cancer .
Pharmacokinetics
The pharmacokinetics of 1’-Epi Gemcitabine Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, it is transformed into its active metabolites within the body
Result of Action
The molecular and cellular effects of 1’-Epi Gemcitabine Hydrochloride’s action involve the inhibition of DNA synthesis and repair, which leads to the death of cancer cells . It also promotes apoptosis of malignant cells . Furthermore, it enhances the immunogenicity of lung cancer by increasing the exposure of calreticulin, high mobility group box 1, and upregulating expression of NKG2D ligands .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1’-Epi Gemcitabine Hydrochloride. For instance, the physical and chemical stability of gemcitabine hydrochloride solutions can be affected by solution concentrations, packaging, and storage conditions . Furthermore, the use of nanocarriers as drug delivery systems has shown potential in enhancing the efficacy of gemcitabine hydrochloride .
Analyse Biochimique
Biochemical Properties
1’-Epi Gemcitabine Hydrochloride is a prodrug that, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate and gemcitabine triphosphate inhibit processes required for DNA synthesis . This interaction with enzymes, proteins, and other biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
1’-Epi Gemcitabine Hydrochloride has significant effects on various types of cells and cellular processes. It disrupts the ability of the cells to make DNA and proteins, which slows or stops the growth of cancer cells and other rapidly dividing cells and causes them to die . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1’-Epi Gemcitabine Hydrochloride involves replacing the building blocks of nucleic acids during DNA elongation, arresting tumor growth, and promoting apoptosis of malignant cells . After incorporation of gemcitabine nucleotide on the end of the elongating DNA strand, one more deoxynucleotide is added and thereafter, the DNA polymerases are unable to proceed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-Epi Gemcitabine Hydrochloride change over time. The reconstituted solutions at a gemcitabine concentration of 38 mg/mL as the hydrochloride salt in the original vials occasionally exhibited large crystal formation when stored at 4°C for 14 days or more .
Dosage Effects in Animal Models
The effects of 1’-Epi Gemcitabine Hydrochloride vary with different dosages in animal models. In a dose-escalation study, patients were administered a single dose of gemcitabine as high as 5700 mg/m² administered by intravenous infusion over 30 minutes every two weeks: main observed toxicities were myelosuppression, paresthesia, and severe rash .
Metabolic Pathways
1’-Epi Gemcitabine Hydrochloride is involved in several metabolic pathways. It is metabolized by nucleoside kinases . More recent studies have investigated how germinal genetic polymorphisms affecting cytidine deaminase, the enzyme responsible for the liver disposition of gemcitabine, could act as well as a marker for clinical outcome .
Transport and Distribution
1’-Epi Gemcitabine Hydrochloride is transported and distributed within cells and tissues. It requires facilitated transport for cellular uptake . The clearance of gemcitabine is mostly driven by rapid and extensive inactivation by cytidine deaminase (CDA) to its primary metabolite 2′,2′-difluoro-deoxyuridine (dFdU); CDA is expressed ubiquitously at high levels in both plasma and the liver .
Subcellular Localization
The subcellular localization of 1’-Epi Gemcitabine Hydrochloride and its effects on its activity or function are crucial for understanding its biochemical properties. After administration and taken up by the cancer cell, gemcitabine undergoes an initial phosphorylation by deoxycytidine kinase (dCK) and to a lower extent by the extra-mitochondrial thymidine kinase 2, followed by a series of phosphorylation steps in order to be incorporated into both DNA and RNA as its active phosphorylated form gemcitabine triphosphate (dFdCTP) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of '1'-Epi Gemcitabine Hydrochloride' involves the conversion of Gemcitabine Hydrochloride to '1'-Epi Gemcitabine Hydrochloride' through a series of chemical reactions.", "Starting Materials": ["Gemcitabine Hydrochloride", "Sodium Methoxide", "Dimethylformamide", "Hydrochloric Acid", "Water"], "Reaction": ["Gemcitabine Hydrochloride is reacted with Sodium Methoxide in Dimethylformamide to form a methoxy derivative.", "The methoxy derivative is then treated with Hydrochloric Acid and Water to form '1'-Epi Gemcitabine Hydrochloride'."] } | |
Numéro CAS |
122111-05-1 |
Formule moléculaire |
C9H12ClF2N3O4 |
Poids moléculaire |
299.66 g/mol |
Nom IUPAC |
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1 |
Clé InChI |
OKKDEIYWILRZIA-ZWKSQQCZSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Apparence |
White to Light Beige Solid |
melting_point |
204-206°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1’-Epi Gemcitabine Hydrochloride; 4-Amino-1-(2-deoxy-2,2-difluoro-a-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




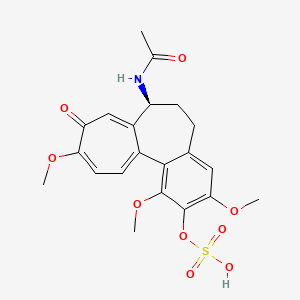
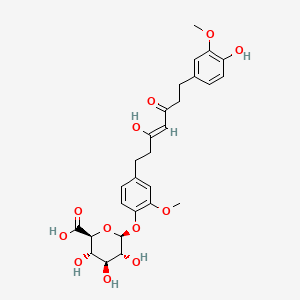

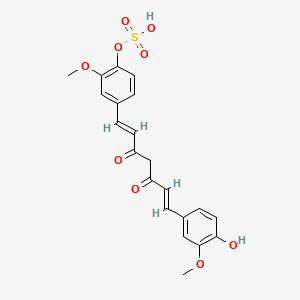
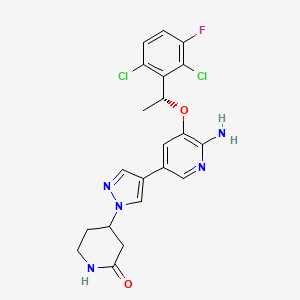
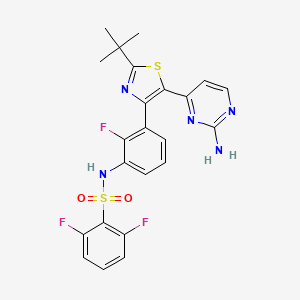

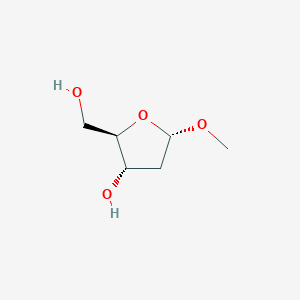
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
